molecular formula C18H31N B14298706 5-Ethyl-N-(5-ethylbicyclo[2.2.1]heptan-2-yl)bicyclo[2.2.1]heptan-2-amine CAS No. 112466-18-9

5-Ethyl-N-(5-ethylbicyclo[2.2.1]heptan-2-yl)bicyclo[2.2.1]heptan-2-amine

Cat. No.: B14298706
CAS No.: 112466-18-9
M. Wt: 261.4 g/mol
InChI Key: ZVXPTUVLQSUNJC-UHFFFAOYSA-N
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Description

5-Ethyl-N-(5-ethylbicyclo[2.2.1]heptan-2-yl)bicyclo[2.2.1]heptan-2-amine is a complex organic compound characterized by its bicyclic structure. This compound is notable for its unique arrangement of carbon atoms, which forms a bicyclo[2.2.1]heptane framework. The presence of ethyl groups and an amine functional group further distinguishes this compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-N-(5-ethylbicyclo[2.2.1]heptan-2-yl)bicyclo[2.2.1]heptan-2-amine typically involves multiple steps, starting from readily available precursors. One common approach involves the alkylation of bicyclo[2.2.1]heptane derivatives with ethyl halides under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-N-(5-ethylbicyclo[2.2.1]heptan-2-yl)bicyclo[2.2.1]heptan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where alkyl or acyl groups can be introduced using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)

    Substitution: Alkyl halides, Acyl chlorides

Major Products Formed

    Oxidation: Ketones, Carboxylic acids

    Reduction: Saturated derivatives

    Substitution: Alkylated or acylated amine derivatives

Scientific Research Applications

5-Ethyl-N-(5-ethylbicyclo[2.2.1]heptan-2-yl)bicyclo[2.2.1]heptan-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as its role in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Ethyl-N-(5-ethylbicyclo[2.2.1]heptan-2-yl)bicyclo[2.2.1]heptan-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The bicyclic structure and the presence of the amine group play a crucial role in its binding affinity and specificity. Pathways involved may include signal transduction, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptane: A simpler analog without the ethyl and amine groups.

    Norbornane: Another bicyclic compound with a similar framework but different substituents.

    Bicyclo[2.2.1]hept-2-ene: Contains a double bond, making it more reactive in certain chemical reactions.

Uniqueness

5-Ethyl-N-(5-ethylbicyclo[221]heptan-2-yl)bicyclo[221]heptan-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

112466-18-9

Molecular Formula

C18H31N

Molecular Weight

261.4 g/mol

IUPAC Name

5-ethyl-N-(5-ethyl-2-bicyclo[2.2.1]heptanyl)bicyclo[2.2.1]heptan-2-amine

InChI

InChI=1S/C18H31N/c1-3-11-5-15-7-13(11)9-17(15)19-18-10-14-8-16(18)6-12(14)4-2/h11-19H,3-10H2,1-2H3

InChI Key

ZVXPTUVLQSUNJC-UHFFFAOYSA-N

Canonical SMILES

CCC1CC2CC1CC2NC3CC4CC3CC4CC

Origin of Product

United States

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